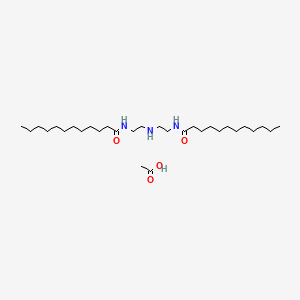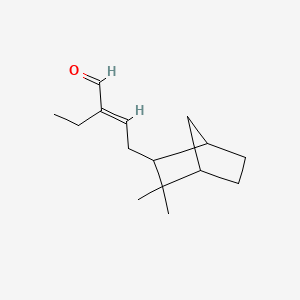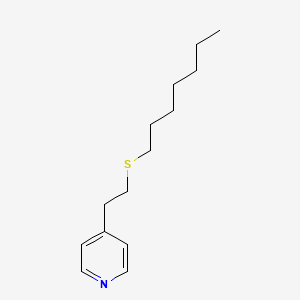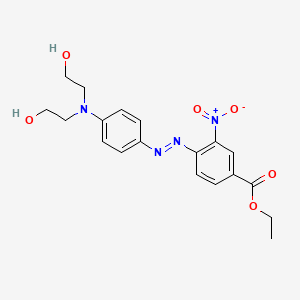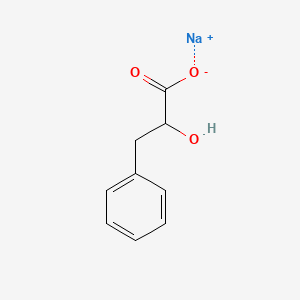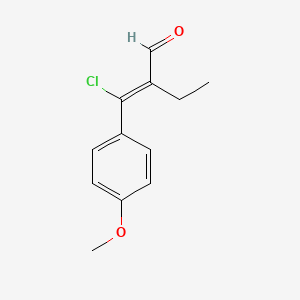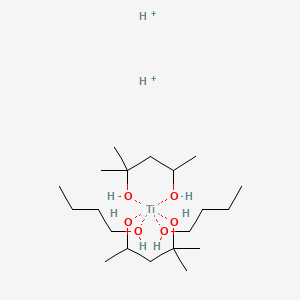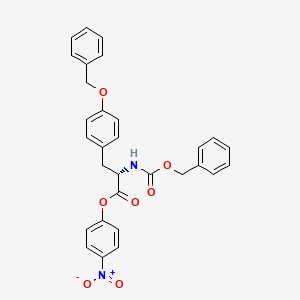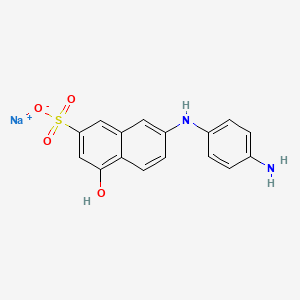
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group attached to an aniline moiety, which is further connected to a naphthalene ring system. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate typically involves the following steps:
Nitration of Naphthalene: The process begins with the nitration of naphthalene to form nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce the sulfonic acid group.
Coupling Reaction: Finally, the aminonaphthalene derivative is coupled with aniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and other aromatic compounds.
Scientific Research Applications
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with similar reactivity.
Naphthalene: The parent compound without the amino and sulfonate groups.
Sulfanilic Acid: Contains a sulfonic acid group attached to an aniline moiety.
Uniqueness
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Properties
CAS No. |
28907-86-0 |
|---|---|
Molecular Formula |
C16H13N2NaO4S |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
sodium;7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H14N2O4S.Na/c17-11-1-3-12(4-2-11)18-13-5-6-15-10(7-13)8-14(9-16(15)19)23(20,21)22;/h1-9,18-19H,17H2,(H,20,21,22);/q;+1/p-1 |
InChI Key |
SZUCWICPXQIRGV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


